molecular formula C29H46Cl2N2O6 B1668701 Chloramphenicol stearate CAS No. 16255-48-4

Chloramphenicol stearate

Cat. No. B1668701
CAS RN: 16255-48-4
M. Wt: 589.6 g/mol
InChI Key: IDWDXHQLOMJDRU-XNMGPUDCSA-N
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Description

Chloramphenicol stearate is a derivative of Chloramphenicol, a broad-spectrum antibiotic . It contains a total of 85 bonds, including 39 non-H bonds, 10 multiple bonds, 23 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, 1 aromatic nitro group, 1 hydroxyl group, and 1 secondary alcohol .


Synthesis Analysis

The synthesis of Chloramphenicol, a kind of amphenicol antibiotic with broad-spectrum antibacterial activity, is challenging due to its stereochemistry. A four-step chemoenzymatic strategy has been designed, including a biocatalytic step mediated by L-threonine transaldolase from Pseudomonas sp. (PsLTTA) to convert 4-nitrobenzaldehyde to (2 S ,3 R )-2-amino-3-hydroxy-3- (4-nitrophenyl)propanoic acid followed by a three-step chemical reaction to obtain chloramphenicol .


Molecular Structure Analysis

The Chloramphenicol stearate molecule has a molecular formula of CHClNO, an average mass of 589.591 Da, and a monoisotopic mass of 588.273315 Da . The structure properties of Chloramphenicol were investigated computationally by density functional theory (DFT) .


Chemical Reactions Analysis

The main reaction methods of Chloramphenicol include the addition-elimination reaction, hydrogen abstract reaction, hydroxyl radical addition, and bond-breaking processes. The nitro-elimination reaction is the most likely reaction in the first step of the degradation of Chloramphenicol .


Physical And Chemical Properties Analysis

Chloramphenicol stearate has a density of 1.2±0.1 g/cm 3, a boiling point of 708.6±60.0 °C at 760 mmHg, a vapour pressure of 0.0±2.4 mmHg at 25°C, an enthalpy of vaporization of 108.8±3.0 kJ/mol, and a flash point of 382.3±32.9 °C .

Scientific Research Applications

1. Detection of Residues in Animal Tissues

Chloramphenicol is used in veterinary medicine, leading to the necessity of detecting its residues in animal tissues. A study validated a chloramphenicol enzyme-linked immunosorbent assay for determining these residues in ovine tissues, emphasizing its role in ensuring food safety (Murilla et al., 2010).

2. Controlled Release in Drug Delivery Systems

Chloramphenicol has been encapsulated in gelatin electrospun fibers cross-linked with non-toxic crosslinkers for controlled release. This approach is significant for reducing the risks associated with its topical application, especially in developing countries where it's widely used (Nada et al., 2016).

3. Development of Aptasensors for Antibiotics Detection

Aptasensors, a type of biosensor using aptamers, have been developed for the qualitative detection and quantitative determination of chloramphenicol. This represents a significant advancement in monitoring chloramphenicol residues in food and clinical diagnosis (Khoshbin et al., 2018).

4. In Vitro Studies on Toxicity and Cellular Effects

Chloramphenicol's effects on cells have been studied extensively, providing insights into its mechanism of toxicity. For instance, its impact on apoptosis in dividing cells and hematopoietic progenitor cells was explored, leading to a better understanding of its hemotoxicity (Holt et al., 1997).

5. Investigating Chloramphenicol's Bactericidal and Bacteriostatic Actions

Research has been conducted on the bacteriostatic and bactericidal effects of chloramphenicol against potential pathogens. This study is crucial for understanding its efficacy in treating bacterial infections, especially meningitis (Rahal & Simberkoff, 1979).

Safety And Hazards

On burning, Chloramphenicol releases toxic and corrosive gases/vapours such as nitrous vapours, hydrogen chloride, carbon monoxide, and carbon dioxide .

Future Directions

The comprehensive Chloramphenicol biotransformation pathway, key metabolic enzymes, and interspecies interactions in an activated sludge-enriched consortium were elucidated using integrated multi-omics and cultivation-based approaches . This study provides desirable strain and enzyme resources for enhanced bioremediation of Chloramphenicol-contaminated hotspot sites such as pharmaceutical wastewater and livestock and poultry wastewater . The in-depth understanding of the Chloramphenicol biotransformation mechanisms and microbial interactions will not only guide the bioremediation of organic pollutants but also provide valuable knowledge for environmental microbiology and biotechnological exploitation .

properties

IUPAC Name

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(34)39-22-25(32-29(36)28(30)31)27(35)23-18-20-24(21-19-23)33(37)38/h18-21,25,27-28,35H,2-17,22H2,1H3,(H,32,36)/t25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWDXHQLOMJDRU-XNMGPUDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167407
Record name Chloramphenicol stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloramphenicol stearate

CAS RN

16255-48-4
Record name (2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl octadecanoate
Source CAS Common Chemistry
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Record name Chloramphenicol stearate
Source ChemIDplus
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Record name Chloramphenicol stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate
Source European Chemicals Agency (ECHA)
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Record name CHLORAMPHENICOL STEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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